molecular formula C11H19NO8 B3068937 Mono-methyl polyethylene glycol 5'000acetic acid N-succinimidyl ester CAS No. 92451-01-9

Mono-methyl polyethylene glycol 5'000acetic acid N-succinimidyl ester

Cat. No.: B3068937
CAS No.: 92451-01-9
M. Wt: 293.27 g/mol
InChI Key: NYXRHTOXAYVBMV-UHFFFAOYSA-N
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Description

Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester is a chemical compound widely used in various scientific fields. It is known for its ability to modify proteins and other molecules, enhancing their stability and solubility. This compound is particularly valuable in bioconjugation and drug delivery applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of Methoxypolyethylene glycol 5,000 acetic acid N-succinimidyl ester, also known as mPEG-SCM, 10K, is the amino groups of proteins or other biomolecules . This compound is often used in the field of bioconjugation, where it forms a covalent bond with these amino groups .

Mode of Action

mPEG-SCM, 10K, is an active ester of methoxypolyethylene glycol (mPEG) and acetic acid N-succinimidyl ester . It reacts with the amino groups of proteins or other biomolecules to form a stable amide bond . This reaction typically occurs at room temperature and within a pH range of 7-8.

Biochemical Pathways

The biochemical pathways affected by mPEG-SCM, 10K, are largely dependent on the specific biomolecule it is conjugated to. In general, the conjugation of mPEG to a biomolecule can alter its properties, such as solubility, stability, and immunogenicity . This can, in turn, affect various biochemical pathways in which the biomolecule is involved.

Pharmacokinetics

PEGylation can increase the molecule’s stability, prolong its circulation time in the body, and reduce its immunogenicity .

Result of Action

The result of mPEG-SCM, 10K’s action is the formation of a stable covalent bond with the amino groups of proteins or other biomolecules . This can lead to changes in the properties of the biomolecule, such as increased solubility, stability, and reduced immunogenicity . The specific molecular and cellular effects depend on the nature of the biomolecule that mPEG-SCM, 10K, is conjugated to.

Action Environment

The action of mPEG-SCM, 10K, can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the reaction between mPEG-SCM, 10K, and the amino groups of proteins or other biomolecules . Additionally, the presence of other reactive groups can potentially interfere with the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester is synthesized through a series of chemical reactionsThe reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of bioconjugates and polymeric materials.

    Biology: The compound is employed in the modification of proteins and peptides to enhance their stability and solubility.

    Medicine: It is utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: The compound finds applications in the production of advanced materials and coatings.

Comparison with Similar Compounds

  • Methoxypolyethylene glycol 5’000 propionic acid N-succinimidyl ester
  • Methoxypolyethylene glycol succinate N-hydroxysuccinimide
  • Methoxypolyethylene glycol 1’000 propionic acid

Uniqueness: Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester is unique due to its specific molecular structure, which provides a balance of hydrophilicity and reactivity. This makes it particularly effective in modifying proteins and other biomolecules without significantly altering their native properties .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate;2-methoxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6.C3H8O2/c10-3-4-14-5-8(13)15-9-6(11)1-2-7(9)12;1-5-3-2-4/h10H,1-5H2;4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXRHTOXAYVBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO.C1CC(=O)N(C1=O)OC(=O)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746885
Record name 1-{[(2-Hydroxyethoxy)acetyl]oxy}pyrrolidine-2,5-dione--2-methoxyethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92451-01-9
Record name 1-{[(2-Hydroxyethoxy)acetyl]oxy}pyrrolidine-2,5-dione--2-methoxyethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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